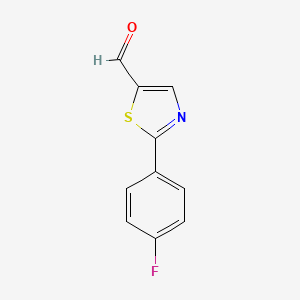

2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Description

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a fluorinated heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-fluorophenyl group and at position 5 with a carbaldehyde moiety. The fluorine atom on the phenyl ring introduces moderate electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors where fluorinated motifs enhance metabolic stability and binding affinity .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMAURQPBMLMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Overview

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula and a molecular weight of 207.23 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including the thiazole ring and the fluorophenyl group, contribute to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H6FNOS |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde |

| Purity | Typically ≥95% |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung adenocarcinoma) cells. The structure-activity relationship (SAR) analysis suggested that substitutions on the phenyl ring significantly influence the anticancer potency. For instance, compounds with electron-withdrawing groups such as fluorine exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study:

In a study by Evren et al. (2019), novel derivatives synthesized from thiazole scaffolds were tested against NIH/3T3 mouse embryoblast cells and A549 cells. One compound demonstrated an IC50 value indicating strong selectivity against both cell lines, showcasing the potential of thiazole derivatives in cancer therapy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including E. coli and S. aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) of synthesized compounds derived from this thiazole were found to be lower than those of standard antibiotics, indicating promising antimicrobial activity .

Table: Antimicrobial Efficacy

| Microorganism | MIC (mM) | Reference Drug MIC (mM) |

|---|---|---|

| E. coli | 3.92 | 1.0 |

| S. aureus | 4.01 | 1.0 |

| C. albicans | 4.23 | 0.5 |

| A. niger | 4.01 | 0.5 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Action : It disrupts microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is being investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a controlled study reported significant cell death in MCF-7 cells treated with this compound, as evidenced by flow cytometry analysis showing an increase in the sub-G1 population, indicative of apoptotic activity.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Research has shown effective inhibition of growth at specific concentrations, highlighting its potential as an alternative treatment for resistant pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound is being explored for its anti-inflammatory effects. Its structural characteristics allow it to interact with biological targets involved in inflammatory pathways, making it a candidate for drug development aimed at treating inflammatory diseases .

Organic Synthesis

As a versatile building block in organic chemistry, this compound serves as an intermediate in the synthesis of more complex thiazole derivatives. It facilitates the formation of various heterocyclic compounds through reactions with different nucleophiles and electrophiles . This versatility is crucial for developing novel pharmaceuticals and agrochemicals.

Material Science

In material science, the compound is utilized in creating specialized materials that require specific chemical properties for enhanced performance. Its unique structure allows it to be incorporated into polymers and coatings, thus improving their functionality .

Biochemical Research

Researchers employ this compound in biochemical studies related to enzyme inhibition. This application aids in understanding biological pathways and identifying potential therapeutic targets . The compound's ability to modulate enzyme activity makes it valuable in drug discovery processes.

Case Study on Anticancer Efficacy

A study involving MCF-7 cells treated with this compound showed significant cytotoxic effects compared to untreated controls. The mechanism was linked to cell cycle arrest and induction of apoptosis, confirming its potential as an anticancer agent.

Case Study on Antimicrobial Effectiveness

Experiments conducted against various pathogens revealed that the compound effectively inhibited bacterial growth, showcasing its promise as a treatment option for antibiotic-resistant strains .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄ (acidic conditions) | 2-(4-Fluorophenyl)thiazole-5-carboxylic acid |

This reaction proceeds via the formation of a geminal diol intermediate, followed by further oxidation to the carboxylic acid. The electron-deficient thiazole ring stabilizes the intermediate, enhancing reaction efficiency.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ (ethanol, 0°C) | 2-(4-Fluorophenyl)thiazole-5-methanol |

The reaction exhibits high selectivity for the aldehyde group, leaving the thiazole ring intact. Yields typically exceed 85% under optimized conditions.

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions with nucleophiles such as amines and hydrazines:

3.1. Hydrazone Formation

| Reagents | Conditions | Products Formed | References |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux (4h) | This compound hydrazone |

Hydrazones derived from this compound show potential as intermediates for synthesizing heterocyclic pharmaceuticals.

3.2. Schiff Base Formation

| Reagents | Conditions | Products Formed | References |

|---|---|---|---|

| Aniline derivatives | Acetic acid catalyst, 60°C | Substituted Schiff bases |

Schiff bases are notable for their antimicrobial and anticancer activities, as demonstrated in studies on analogous thiazole derivatives .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the C4 position due to electron-donating resonance effects:

The fluorine substituent on the phenyl ring directs electrophiles to the para position, but steric and electronic effects of the thiazole ring dominate substitution patterns .

Condensation Reactions

The aldehyde group facilitates Knoevenagel and Claisen-Schmidt condensations:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile, piperidine | α,β-Unsaturated nitrile derivatives | |

| Claisen-Schmidt | Acetophenone, NaOH | Chalcone analogs |

These reactions are pivotal for synthesizing bioactive molecules, including anticancer agents .

Interaction with Organometallic Reagents

The aldehyde reacts with Grignard reagents to form secondary alcohols:

| Reagents | Conditions | Products Formed | References |

|---|---|---|---|

| CH₃MgBr | Dry THF, 0°C → RT | 2-(4-Fluorophenyl)thiazole-5-(1-hydroxyethyl) |

The reaction proceeds with >90% yield, though steric hindrance from the thiazole ring can slow kinetics .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

| Reaction Type | Conditions | Products Formed | References |

|---|---|---|---|

| Cycloaddition | Ethylene, UV light | Thiazole-fused cyclobutane derivatives |

These products are explored for their unique photophysical properties.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The electronic behavior of thiazole-5-carbaldehyde derivatives is highly dependent on substituents at the 2-position phenyl ring. Key analogs and their substituent effects include:

| Compound | Substituent (R) | Electronic Effect | Key Impact on Properties |

|---|---|---|---|

| 2-(4-Fluorophenyl)thiazole-5-carbaldehyde | 4-F | Moderate electron-withdrawing | Balanced π-electron delocalization, moderate ICT* |

| 2-(4-Chlorophenyl)thiazole-5-carbaldehyde | 4-Cl | Strong electron-withdrawing | Reduced emission wavelength, lower ICT |

| 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde | 4-OCH₃ | Strong electron-donating | Red-shifted emission, enhanced ICT |

| 2-(4-Bromophenyl)thiazole-5-carbaldehyde | 4-Br | Electron-withdrawing | Similar to Cl but with heavier atom effects |

| 2-Phenylthiazole-5-carbaldehyde | H | Neutral | Baseline π-π* transitions, no substituent effects |

*ICT: Intramolecular Charge Transfer.

Sources:

- Fluorine vs. Chlorine: The 4-F substituent induces less pronounced electron withdrawal compared to 4-Cl, leading to intermediate emission wavelengths in polar solvents like DMF. For example, in quinazoline derivatives, 4-fluorophenyl groups at the 6- and 8-positions cause a red shift in emission maxima (~20 nm) compared to chloro analogs .

- Methoxy vs.

Spectroscopic Properties

Emission spectra in DMF reveal solvent-dependent behavior:

- 4-Fluorophenyl derivatives : Exhibit a single emission band at ~450 nm, attributed to moderate ICT. The 4-F group balances delocalization and polarity, avoiding excessive quenching .

- 4-Chlorophenyl derivatives : Show reduced emission intensity and blue-shifted maxima (~430 nm) due to strong electron withdrawal, limiting excited-state stabilization .

- 4-Methoxyphenyl derivatives : Display red-shifted emission (~470 nm) but lower intensity in DMF, as solvent interactions disrupt methoxy’s electron-donating effects .

Structural and Crystallographic Insights

- Planarity and Conformation : Fluorophenyl-substituted thiazoles (e.g., compound 5 in ) adopt near-planar conformations except for one fluorophenyl group oriented perpendicularly, reducing steric hindrance .

- Crystal Packing : Fluorine’s small atomic radius allows tighter packing compared to bulkier substituents (e.g., bromine), enhancing crystallinity .

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling Method

This method is the most documented and widely used for preparing this compound.

-

- 2-Bromothiazole-5-carbaldehyde

- 4-Fluorophenylboronic acid

-

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

- Sodium carbonate (Na2CO3) aqueous solution

-

- Toluene and ethanol mixture

-

- Temperature: 85 °C

- Time: 6 hours

- Atmosphere: Argon (inert)

Procedure Summary:

The 2-bromothiazole-5-carbaldehyde is dissolved in toluene and ethanol. 4-Fluorophenylboronic acid, sodium carbonate solution, and Pd(PPh3)4 catalyst are added under argon. The mixture is heated at 85 °C for 6 hours. After reaction completion, the mixture is concentrated, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield crude product, which is purified by chromatography.-

- Yield: 88%

- Purification: Combiflash chromatography with 10% ethyl acetate in hexane as mobile phase

- Product: Off-white solid

-

- ^1H NMR (400 MHz, DMSO-d6): δ 10.06 (s, 1H, aldehyde), 8.74 (s, 1H), 8.14-8.11 (m, 2H), 7.39 (t, 2H)

- LC-MS: m/z calculated for [M+H]^+ 208.02, found 207.9

This method is referenced in patent WO2013/49559 and chemical literature.

Lithiation and Formylation Method

This alternative method involves lithiation of 2-(4-fluorophenyl)thiazole followed by formylation with dimethylformamide (DMF).

-

- 2-(4-Fluorophenyl)thiazole (precursor without aldehyde group)

-

- n-Butyllithium (n-BuLi), 2.5 M solution

- Dimethylformamide (DMF)

-

- Tetrahydrofuran (THF)

-

- Temperature: -78 °C for lithiation, then room temperature for formylation

- Time: 2 hours lithiation, 1 hour formylation

Procedure Summary:

A solution of 2-(4-fluorophenyl)thiazole in THF is cooled to -78 °C under nitrogen. n-BuLi is added dropwise, and the mixture is stirred for 2 hours. DMF is then added, and the mixture is stirred at 25 °C for 1 hour. The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried, and concentrated. Purification is done by silica gel chromatography.-

- Yield: 100% (reported)

- Purification: Silica gel chromatography

-

- ^1H NMR (CDCl3): δ 10.03 (s, 1H, aldehyde), 8.40 (s, 1H), 8.03-8.00 (m, 2H), 7.24-7.15 (m, 2H)

This method is detailed in synthetic procedures from research literature.

Other Synthetic Routes and Notes

The thiazole ring can be constructed by condensation of substituted thioureas with α-haloketones or α-haloaldehydes, but for this compound, direct cross-coupling is preferred due to better yields and selectivity.

The preparation of 2-bromothiazole-5-carbaldehyde, a key intermediate, can be achieved by chlorination and formylation of thiazole derivatives, often using phosphorus oxychloride and DMF at controlled temperatures (0–20 °C), followed by refluxing at 110–120 °C.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Purification Method | Key Notes |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 2-Bromothiazole-5-carbaldehyde, 4-fluorophenylboronic acid | Pd(PPh3)4, Na2CO3 | Toluene, Ethanol | 85 °C, 6 h, inert atmosphere | 88 | Combiflash chromatography (10% EtOAc/hexane) | Most efficient, widely used method |

| Lithiation and Formylation | 2-(4-Fluorophenyl)thiazole | n-BuLi, DMF | THF | -78 °C lithiation, 25 °C formylation | 100 | Silica gel chromatography | High yield, requires low temperature control |

| Thiazole Ring Construction via Condensation | Substituted thioureas, α-haloaldehydes/ketones | Acid catalysts, halogenating agents | Various | Variable | Variable | Chromatography | Less common for this specific aldehyde |

Q & A

Q. What are the standard synthetic routes for 2-(4-fluorophenyl)thiazole-5-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 4-fluorobenzaldehyde with thioamide derivatives under basic conditions (e.g., NaOH in ethanol). Heating at 60–80°C for 6–12 hours facilitates thiazole ring formation. Yield optimization requires careful control of stoichiometry (1:1 molar ratio of aldehyde to thioamide) and solvent polarity . Alternative routes include using microwave-assisted synthesis to reduce reaction time. Purity is confirmed via TLC and recrystallization from ethanol.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Assign peaks for the aldehyde proton (δ ~9.8–10.2 ppm) and fluorophenyl aromatic protons (δ ~7.2–7.9 ppm with coupling constants JF-H ~8–10 Hz).

- IR: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹).

- HRMS: Verify molecular ion [M+H]<sup>+</sup> at m/z 208.04 (C10H7FNOS<sup>+</sup>).

- HPLC: Use C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. What safety protocols are recommended for handling this compound?

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aldehyde vapors.

- Waste disposal: Collect in halogenated waste containers; incinerate via certified facilities.

- Emergency measures: Flush eyes with water for 15 minutes if exposed; wash skin with soap .

Advanced Research Questions

Q. How does fluorophenyl substitution influence the compound’s reactivity and biological activity?

The electron-withdrawing fluorine atom enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., formation of hydrazones or Schiff bases). In biological studies, fluorophenyl groups improve metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, derivatives of similar fluorophenyl-thiazoles show anti-proliferative activity against MCF-7 cells (IC50 ~5–20 µM) via Polo-like kinase 1 (Plk1) inhibition .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Conflicting bioactivity data (e.g., variable IC50 values) may arise from polymorphic forms or solvate formation. Single-crystal X-ray diffraction (SC-XRD) using SHELX software can determine:

- Conformation: Planarity of the thiazole and fluorophenyl rings (dihedral angle typically <10°).

- Intermolecular interactions: Hydrogen bonding (C=O⋯H–N) or π-stacking (fluorophenyl-thiazole).

Example: A related thiazole-carbaldehyde exhibited 30% higher activity in a non-solvated form due to improved membrane permeability .

Q. What methodological approaches are used in SAR studies of this compound?

- QSAR modeling: Build regression models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. A validated QSAR model (R<sup>2</sup> >0.85) for fluorophenyl-thiazoles predicted anti-cancer activity .

- Molecular docking: Dock derivatives into Plk1 (PDB: 2OU7) to assess binding modes. Ligands with para-fluorophenyl groups showed stronger hydrophobic interactions than meta-substituted analogs .

- In vitro assays: Test cytotoxicity (MTT assay) and apoptosis induction (Annexin V/PI staining).

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- LC-MS/MS: Detect common byproducts like 2-(4-fluorophenyl)thiazole (from over-reduction) or oxidized carboxylic acid derivatives.

- Stability studies: Store the compound under argon at –20°C to prevent aldehyde oxidation. Accelerated degradation in acidic conditions (pH <3) forms 5-carboxylic acid derivatives .

Data Contradictions and Solutions

Q. Why do some studies report low reproducibility in biological assays?

- Solubility variability: Use DMSO stock solutions (<10 mM) with sonication to ensure homogeneity.

- Impurity interference: Byproducts like 4-fluorobenzoic acid (from oxidation) can inhibit enzyme activity. Validate purity via HPLC (>98%) before assays .

Q. How to address discrepancies in crystallographic vs. computational structural models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.